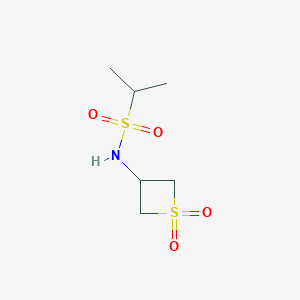![molecular formula C15H25BN2O2Si B8230310 Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)](/img/structure/B8230310.png)
Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acids are a class of organic compounds that contain a boron atom connected to two hydroxyl groups and a carbon atom The compound , "Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)," is a boronic acid derivative characterized by its unique pyrrolo[2,3-b]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of this compound. Typically, the process begins with the preparation of the pyrrolo[2,3-b]pyridine scaffold, followed by the introduction of boronic acid groups through various strategies. Common approaches involve the reaction of pyrrolo[2,3-b]pyridine derivatives with boron-containing reagents under controlled conditions, such as:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a pyrrolo[2,3-b]pyridine derivative and a boronic acid or ester.
Boronic Acid Formation: Direct introduction of boronic acid groups onto the pyrrolo[2,3-b]pyridine scaffold via lithiation and subsequent reaction with borate esters.
Industrial Production Methods
On an industrial scale, the synthesis often involves optimization of the reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature conditions are meticulously controlled to facilitate large-scale production. Industrial methods may include continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: Boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic esters to boranes.
Substitution: Functional group substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions employed in reactions involving this compound include:
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), methanol, dichloromethane.
Major Products
The major products formed from these reactions include various boronic esters, borates, and substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a key intermediate in the synthesis of complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and advanced materials.
Biology
Biologically, boronic acids are known for their enzyme inhibition properties, particularly targeting proteases and kinases
Medicine
Medically, the compound's unique structure allows for the development of novel therapeutics. It has been explored for use in cancer treatment due to its ability to inhibit specific enzymes involved in cancer progression.
Industry
In industry, boronic acid derivatives are used in the production of advanced materials, such as polymers and electronic components. The compound's reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. Its boronic acid groups can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The pyrrolo[2,3-b]pyridine scaffold provides specificity and enhances binding affinity.
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives and pyrrolo[2,3-b]pyridine analogs. Compared to these, the compound offers unique properties, such as increased stability and specificity due to its unique silyl-protected structure. Similar compounds include:
Phenylboronic acid
2-Pyridylboronic acid
Benzoxaborole derivatives
These compounds share similar functional groups but differ in their chemical behavior and applications. The uniqueness of "Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)" lies in its combined features, offering versatility in both chemical synthesis and biological applications.
Properties
IUPAC Name |
tert-butyl-(5-dimethoxyboranylpyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2Si/c1-15(2,3)21(6,7)18-9-8-12-10-13(11-17-14(12)18)16(19-4)20-5/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZREUGRTIGGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(C=C2)[Si](C)(C)C(C)(C)C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid](/img/structure/B8230247.png)


![Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B8230273.png)
![3-Fluorobicyclo[3.2.1]octan-8-amine](/img/structure/B8230287.png)
![5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8230297.png)
![2-Oxospiro[3.4]octane-7-carboxylic acid](/img/structure/B8230303.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B8230316.png)
![Tert-butyl5-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8230322.png)
